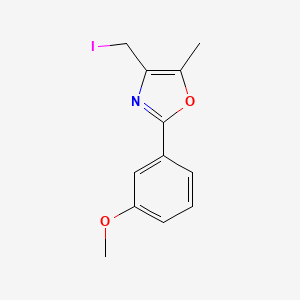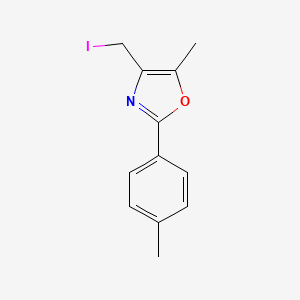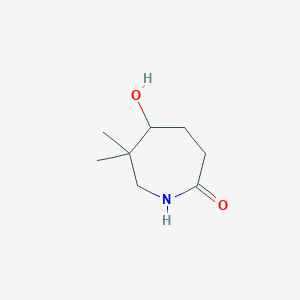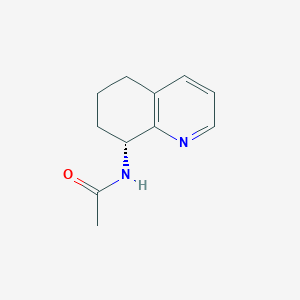
7-Amino-2-methylquinoline-5-carboxylic acid
Overview
Description
7-Amino-2-methylquinoline-5-carboxylic acid (AMQCA) is an organic compound with a molecular formula of C11H10N2O2. It is a heterocyclic compound that contains a quinoline ring system. AMQCA has been widely studied due to its potential applications in the pharmaceutical industry.
Mechanism of Action
The exact mechanism of action of 7-Amino-2-methylquinoline-5-carboxylic acid is not fully understood. However, it has been suggested that 7-Amino-2-methylquinoline-5-carboxylic acid may exert its antimicrobial, antifungal, and antiviral activities by inhibiting the synthesis of nucleic acids in the microorganisms. It has also been suggested that 7-Amino-2-methylquinoline-5-carboxylic acid may exert its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-Amino-2-methylquinoline-5-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models. It has also been shown to have a protective effect on the liver and kidneys. In addition, 7-Amino-2-methylquinoline-5-carboxylic acid has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-Amino-2-methylquinoline-5-carboxylic acid in lab experiments is its low toxicity. It has been shown to be relatively non-toxic to mammalian cells. In addition, 7-Amino-2-methylquinoline-5-carboxylic acid is stable under a wide range of conditions. However, one of the limitations of using 7-Amino-2-methylquinoline-5-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for the study of 7-Amino-2-methylquinoline-5-carboxylic acid. One area of research is the development of new synthesis methods that can yield 7-Amino-2-methylquinoline-5-carboxylic acid with higher purity and yield. Another area of research is the study of the mechanism of action of 7-Amino-2-methylquinoline-5-carboxylic acid, particularly in relation to its anticancer activity. In addition, there is a need for further studies to determine the optimal conditions for the use of 7-Amino-2-methylquinoline-5-carboxylic acid in various applications, such as antimicrobial and neuroprotective agents.
Conclusion:
In conclusion, 7-Amino-2-methylquinoline-5-carboxylic acid is a promising compound with a wide range of potential applications in the pharmaceutical industry. Its low toxicity and stability make it an attractive candidate for further study. While there is still much to be learned about the mechanism of action and optimal conditions for its use, the future looks bright for this compound.
Scientific Research Applications
7-Amino-2-methylquinoline-5-carboxylic acid has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use as an anticancer agent. In addition, 7-Amino-2-methylquinoline-5-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties.
properties
IUPAC Name |
7-amino-2-methylquinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-2-3-8-9(11(14)15)4-7(12)5-10(8)13-6/h2-5H,12H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXVSRZTQIJIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2C=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2-methylquinoline-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-Bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B3268994.png)

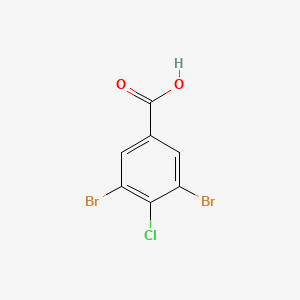
![4-(3,4-dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B3269019.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B3269025.png)
